Cas no 30310-80-6 (N-Nitroso-L-hydroxyproline)

N-Nitroso-L-hydroxyproline 化学的及び物理的性質
名前と識別子
-
- L-Proline,4-hydroxy-1-nitroso-, (4R)-
- N-Nitroso-L-hydroxyproline
- N-Nitroso-L-hydroxyp
- (2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid
- Q27156026
- DTXSID0021042
- CHEBI:82513
- L-Proline, 4-hydroxy-1-nitroso-, (4R)- (9CI)
- N-Nitroso-4-hydroxyproline
- 4-Hydroxy-1-nitroso-L-proline
- L-Proline,4-hydroxy-1-nitroso-,(4R)-(9ci)
- 30310-80-6
- L-Proline, 4-hydroxy-1-nitroso-, (4R)-
- AKOS030241239
- C19483
- N-Nitrosohydroxyproline
- trans-4-Hydroxy-1-nitroso-L-proline
- BRN 0475250
- N-NITROSOHYDROXYPROLINE [IARC]
- Proline, 4-hydroxy-1-nitroso-, L-
- Nitrosohydroxyproline
- J-017898
- SCHEMBL9340254
- UNII-D9BBV16TX0
- (4R)-4-hydroxy-1-nitroso-L-proline
- D9BBV16TX0
- 4-HYDROXY-1-NITROSO-L-PROLINE, TRANS-
- N-NITROSOHYDROXYPROLINE (IARC)
-
- インチ: InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)
- InChIKey: ABVBOWJCKJGCJM-UHFFFAOYSA-N
- SMILES: O=NN1CC(O)CC1C(=O)O
計算された属性
- 精确分子量: 160.04800
- 同位素质量: 160.04840674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- XLogP3: -0.7
じっけんとくせい
- 密度みつど: 1.5101 (rough estimate)
- ゆうかいてん: 129-131°C
- Boiling Point: 286°C (rough estimate)
- Refractive Index: 1.4472 (estimate)
- PSA: 90.20000
- LogP: -0.87450
N-Nitroso-L-hydroxyproline Security Information
N-Nitroso-L-hydroxyproline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-Nitroso-L-hydroxyproline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N528600-10mg |
N-Nitroso-L-hydroxyproline |
30310-80-6 | 10mg |
$ 227.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212248-10mg |
N-Nitroso-L-hydroxyproline, |
30310-80-6 | 10mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AB39274-100mg |
L-Proline, 4-hydroxy-1-nitroso-, (4R)- |
30310-80-6 | 100mg |
$1820.00 | 2024-04-20 | ||
TRC | N528600-100mg |
N-Nitroso-L-hydroxyproline |
30310-80-6 | 100mg |
$ 1774.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212248-10 mg |
N-Nitroso-L-hydroxyproline, |
30310-80-6 | 10mg |
¥2,858.00 | 2023-07-10 | ||
A2B Chem LLC | AB39274-10mg |
L-Proline, 4-hydroxy-1-nitroso-, (4R)- |
30310-80-6 | 10mg |
$341.00 | 2024-04-20 |
N-Nitroso-L-hydroxyproline 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-Nitroso-L-hydroxyprolineに関する追加情報
N-Nitroso-L-hydroxyproline (CAS No. 30310-80-6): An Overview of a Promising Compound in Chemical and Biological Research
N-Nitroso-L-hydroxyproline (CAS No. 30310-80-6) is a unique compound that has garnered significant attention in the fields of chemistry and biology due to its potential applications in various research areas. This compound, also known as NHPL, is a derivative of L-hydroxyproline, a non-proteinogenic amino acid. The presence of the nitroso group in its structure imparts distinct chemical and biological properties, making it an intriguing subject for scientific investigation.
Recent studies have highlighted the multifaceted roles of N-Nitroso-L-hydroxyproline in both fundamental and applied research. One of the key areas of interest is its potential as a biomarker for various diseases, particularly those involving oxidative stress and inflammation. The nitroso group in NHPL can react with thiols and other nucleophiles, leading to the formation of stable adducts that can be detected and quantified using advanced analytical techniques such as mass spectrometry.
In the context of pharmaceutical research, N-Nitroso-L-hydroxyproline has shown promise as a precursor for the synthesis of novel drugs. Its ability to undergo selective chemical transformations makes it a valuable intermediate in the development of therapeutic agents. For instance, NHPL can be used to synthesize nitric oxide (NO) donors, which have been explored for their vasodilatory and anti-inflammatory properties. These properties are particularly relevant in the treatment of cardiovascular diseases and inflammatory conditions.
Moreover, N-Nitroso-L-hydroxyproline has been studied for its potential role in cancer research. Some studies suggest that NHPL may have antiproliferative effects on certain cancer cell lines, potentially due to its ability to modulate cellular redox balance and induce apoptosis. These findings have opened new avenues for investigating NHPL as a potential anticancer agent or adjuvant therapy.
The structural characteristics of N-Nitroso-L-hydroxyproline also make it an interesting candidate for materials science applications. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and drug delivery systems.
In environmental science, N-Nitroso-L-hydroxyproline has been studied for its role in nitrogen cycling processes. Nitroso compounds are known to be intermediates in the nitrification process, where ammonia is converted to nitrite by microorganisms. Understanding the behavior of NHPL in environmental systems can provide insights into nitrogen dynamics and help develop strategies for managing nitrogen pollution.
The synthesis of N-Nitroso-L-hydroxyproline typically involves the reaction of L-hydroxyproline with nitrous acid or other nitrosating agents. Various synthetic routes have been developed to optimize yield and purity, making NHPL readily available for research purposes. The stability and solubility properties of NHPL are also important considerations for its practical applications.
In conclusion, N-Nitroso-L-hydroxyproline (CAS No. 30310-80-6) is a versatile compound with a wide range of potential applications in chemical and biological research. Its unique chemical structure and properties make it an attractive subject for further investigation across multiple disciplines. As research continues to uncover new insights into the behavior and applications of NHPL, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and developing innovative solutions to pressing challenges.
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